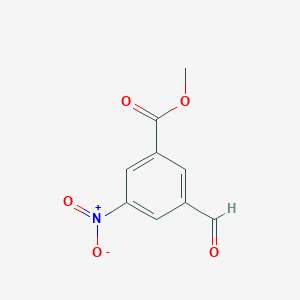![molecular formula C13H8F9N2OSb B064915 Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium CAS No. 175676-17-2](/img/structure/B64915.png)
Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a diazonium salt that is commonly used as a reagent in organic synthesis and as a catalyst in various chemical reactions. In
Mécanisme D'action
The mechanism of action of Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium is not fully understood, but it is believed to involve the formation of a reactive intermediate that can undergo various chemical reactions. This intermediate is thought to be highly reactive and can participate in a variety of chemical transformations, including the formation of aryl diazonium salts and the catalysis of chemical reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it is known that this compound is highly toxic and should be handled with care. It can cause skin irritation and respiratory problems if inhaled or ingested. Therefore, it is important to use proper safety precautions when working with this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium is its versatility in organic synthesis and catalysis. This compound can be used as a reagent or catalyst in a wide range of chemical reactions, making it a valuable tool in research laboratories. However, one of the limitations of this compound is its toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium. One area of interest is the development of new synthetic methods for this compound and its derivatives. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in various chemical reactions. Finally, research is needed to explore the potential toxicity of this compound and to develop safer handling procedures.
Méthodes De Synthèse
The synthesis of Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium involves the reaction of 2-(trifluoromethoxy)aniline with sodium nitrite in the presence of hydrochloric acid. The resulting diazonium salt is then treated with hexafluoroantimonate(1-) to yield the final product. This synthesis method has been well-established in the literature and is commonly used in research laboratories.
Applications De Recherche Scientifique
Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium has been extensively studied for its potential applications in organic synthesis and catalysis. This compound has been shown to be an effective reagent for the preparation of aryl diazonium salts, which are important intermediates in many organic reactions. Additionally, this compound has been used as a catalyst in various chemical reactions, including the synthesis of biologically active compounds.
Propriétés
IUPAC Name |
hexafluoroantimony(1-);2-[2-(trifluoromethoxy)phenyl]benzenediazonium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N2O.6FH.Sb/c14-13(15,16)19-12-8-4-2-6-10(12)9-5-1-3-7-11(9)18-17;;;;;;;/h1-8H;6*1H;/q+1;;;;;;;+5/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXILDMRVYWLKI-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC(F)(F)F)[N+]#N.F[Sb-](F)(F)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F9N2OSb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380441 |
Source


|
| Record name | 2'-(Trifluoromethoxy)[1,1'-biphenyl]-2-diazonium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175676-17-2 |
Source


|
| Record name | 2'-(Trifluoromethoxy)[1,1'-biphenyl]-2-diazonium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
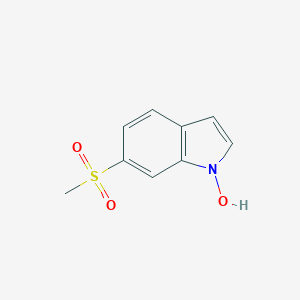
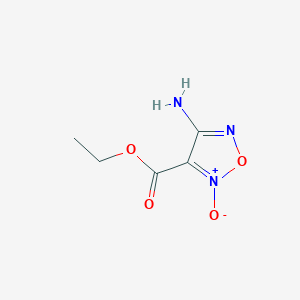
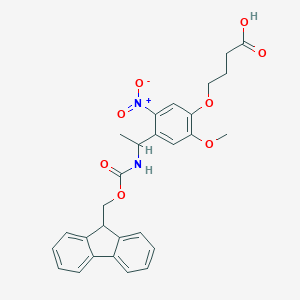

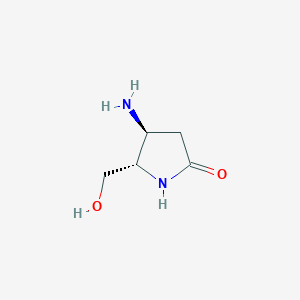



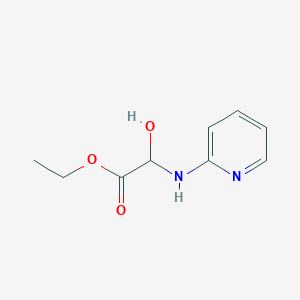


![1-[6-(Benzyloxy)pyridin-3-YL]ethanone](/img/structure/B64862.png)
